molecular formula C10H13ClNO5P B13704588 Diethyl (4-Chloro-2-nitrophenyl)phosphonate

Diethyl (4-Chloro-2-nitrophenyl)phosphonate

Cat. No.: B13704588
M. Wt: 293.64 g/mol
InChI Key: XAAKPNBMTCKAAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (4-Chloro-2-nitrophenyl)phosphonate is an organophosphorus compound characterized by a phosphonate ester group (-PO(OEt)₂) attached to a substituted aromatic ring. The aromatic moiety contains both nitro (-NO₂) and chloro (-Cl) groups at the 2- and 4-positions, respectively. This substitution pattern confers unique electronic and steric properties, making the compound valuable in synthetic chemistry, particularly in nucleophilic substitution reactions and as a precursor for bioactive molecules .

The synthesis of this compound typically involves the reaction of diethyl phosphite with halogenated nitroaromatic aldehydes or amines under controlled conditions. For example, notes a structurally related compound, Diethyl[(4-Chloro-2-nitrophenylamino)methyl]phosphonate (CAS 193698-88-3), synthesized via nucleophilic addition-elimination mechanisms .

Properties

Molecular Formula

C10H13ClNO5P

Molecular Weight

293.64 g/mol

IUPAC Name

4-chloro-1-diethoxyphosphoryl-2-nitrobenzene

InChI

InChI=1S/C10H13ClNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3

InChI Key

XAAKPNBMTCKAAY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=C(C=C(C=C1)Cl)[N+](=O)[O-])OCC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the nucleophilic substitution or coupling of diethyl phosphite with a suitably activated aromatic halide bearing the 4-chloro-2-nitro substitution pattern. The common starting materials include diethyl phosphite and halogenated aromatic compounds such as 4-chloro-2-nitrobenzyl bromide or related halides. The reaction proceeds under conditions favoring nucleophilic aromatic substitution or transition-metal catalyzed coupling (e.g., palladium-catalyzed).

Detailed Synthesis Pathway

Step Reagents & Conditions Description Yield & Notes
1 Starting materials: Diethyl phosphite + 4-chloro-2-nitrobenzyl bromide Nucleophilic substitution where diethyl phosphite reacts with the halogenated aromatic compound to form the phosphonate ester. Yields vary; reaction conditions optimized for temperature, solvent, and catalyst to enhance selectivity.
2 Catalysts: Palladium complexes (e.g., PdCl2, Pd(PPh3)4) and phase transfer catalysts (e.g., tetrabutylammonium bromide) Transition-metal catalyzed coupling can be employed to improve reaction efficiency and yield. Yields reported up to ~80-85% in similar systems.
3 Reaction conditions: Mild heating (90-100 °C), aqueous or organic solvents, weak base (e.g., potassium carbonate) The reaction is typically run under reflux with careful pH control (pH 8-10) to optimize catalyst activity and minimize side reactions. Purification by extraction, drying, and recrystallization yields high purity product.

Example from Related Literature: Preparation of 4'-Chloro-2-nitrobiphenyl Intermediate

While direct preparation of this compound is scarce, a relevant intermediate—4'-chloro-2-nitrobiphenyl—has been synthesized via palladium-catalyzed coupling of o-chloronitrobenzene with potassium trifluoroborate derivatives in aqueous medium with phase transfer catalysts. This method involves:

  • Reactants: o-chloronitrobenzene and potassium trifluoroborate derivatives.
  • Catalysts: Palladium complex (ring palladium compound), phase transfer catalyst (e.g., tetrabutylammonium bromide).
  • Conditions: Heating at 95-100 °C, pH 8-10, aqueous medium.
  • Workup: Extraction with dichloromethane, drying, recrystallization from ethanol.
  • Yield: Approximately 82-83% of yellow-brown solid product.

This method exemplifies the use of palladium catalysis and phase transfer catalysis in preparing chloro- and nitro-substituted aromatic intermediates for further functionalization into phosphonates.

Analytical Data and Characterization

Although specific spectral data for this compound is limited, related phosphonate compounds provide insights into expected characterization:

Characterization Method Expected Data for this compound or Analogs
Nuclear Magnetic Resonance (NMR) $$^{1}H$$ NMR shows ethoxy protons (triplets and quartets around 1.2-4.2 ppm), aromatic protons shifted by chloro and nitro substituents; $$^{31}P$$ NMR typically shows a single resonance around 20-30 ppm.
Mass Spectrometry (MS) Molecular ion peak at m/z 293.64 (M+), fragmentation patterns characteristic of phosphonate esters and substituted phenyl rings.
Melting Point (Mp) Analogous phosphonates show melting points in the range 80-110 °C depending on substitution.
Infrared Spectroscopy (IR) Characteristic P=O stretch around 1200-1250 cm$$^{-1}$$, aromatic C-H stretches, nitro group asymmetric and symmetric stretches near 1520 and 1350 cm$$^{-1}$$.

Research Discoveries and Advances in Preparation

Catalytic Improvements

Recent research emphasizes the use of palladium-catalyzed cross-coupling reactions and phase transfer catalysts to improve yields and selectivity in the synthesis of chloro- and nitro-substituted aromatic phosphonates. The choice of catalyst and reaction medium (aqueous vs. organic) significantly influences the reaction efficiency.

Green Chemistry Approaches

Emerging studies explore solvent-free conditions and nanoparticle catalysts to enhance sustainability and reduce environmental impact during phosphonate synthesis. These methods aim to minimize hazardous solvents and improve atom economy, though specific applications to this compound require further research.

Applications Driving Synthesis Optimization

The presence of nitro and chloro groups on the phenyl ring enhances the compound's reactivity, making it a valuable intermediate for agrochemical agents and pharmaceuticals. This drives ongoing research to optimize preparation methods for scalability and purity.

Summary Table of Preparation Methods

Method Starting Materials Catalysts Conditions Yield Notes
Nucleophilic substitution Diethyl phosphite + 4-chloro-2-nitrobenzyl bromide None or base catalyst Heating, organic solvent Moderate to high Straightforward but may require purification
Palladium-catalyzed coupling Diethyl phosphite + halogenated aromatic compound Pd complexes + phase transfer catalyst 90-100 °C, aqueous or mixed solvents, weak base 80-85% High selectivity, scalable
Aqueous phase transfer catalysis o-Chloronitrobenzene + potassium trifluoroborate Pd catalyst + tetrabutylammonium bromide 95 °C, pH 8-10 ~83% (for biphenyl intermediate) Efficient for intermediates, adaptable

Chemical Reactions Analysis

Types of Reactions: Diethyl (4-Chloro-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Substituted phosphonates.

    Reduction: Diethyl (4-amino-2-chlorophenyl)phosphonate.

    Oxidation: Phosphonic acids.

Scientific Research Applications

Chemistry: Diethyl (4-Chloro-2-nitrophenyl)phosphonate is used as a building block in organic synthesis, particularly in the preparation of phosphonate esters and related compounds. It is also employed in the synthesis of various heterocyclic compounds .

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a precursor to biologically active molecules. It can be used in the development of enzyme inhibitors and other therapeutic agents .

Industry: In the industrial sector, this compound is used in the production of flame retardants, plasticizers, and other specialty chemicals. Its unique chemical properties make it valuable in the formulation of materials with specific performance characteristics .

Mechanism of Action

The mechanism of action of Diethyl (4-Chloro-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. This inhibition occurs through the formation of a stable complex between the enzyme and the phosphonate group, preventing the enzyme from catalyzing its normal reaction .

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The nitro and chloro groups in the target compound enhance electrophilicity at the aromatic ring, facilitating nucleophilic aromatic substitutions. This contrasts with electron-donating groups (e.g., -OH or -OCH₃ in compounds), which reduce reactivity toward electrophiles .
  • Functional Group Diversity : Compounds like Diethyl (4-Formylphenyl)phosphonate serve as intermediates for further derivatization, whereas the target compound’s nitro and chloro groups limit subsequent modifications without prior reduction or displacement.

Physicochemical Properties

  • Melting Points : Compounds with nitro groups (e.g., , Compound 9: 187.4°C) generally exhibit higher melting points than those with methoxy or hydroxyl groups (e.g., Compound 10: 103.2°C) due to stronger intermolecular interactions .
  • Hydrogen Bonding : Diethyl [hydroxy(2-nitrophenyl)methyl]phosphonate () forms centrosymmetric dimers via O–H⋯O hydrogen bonds, a feature absent in the target compound due to the lack of hydroxyl groups .

Biological Activity

Diethyl (4-Chloro-2-nitrophenyl)phosphonate is a phosphonate derivative that has garnered attention in various fields of biological research due to its potential pharmacological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is characterized by its phosphonate group attached to a nitrophenyl moiety. The synthesis typically involves the reaction of diethyl phosphite with 4-chloro-2-nitroaniline, which can be achieved through various methods including one-pot reactions and multi-component synthesis techniques. These synthetic routes have been optimized to yield high purity and efficiency, often employing catalysts such as FeCl₃ or CuCl₂ to enhance reaction rates and yields .

Pharmacological Activities

The biological activities of this compound have been explored in several studies, highlighting its potential as an antifungal, antibacterial, and anticancer agent.

Antifungal Activity

Recent studies have demonstrated that phosphonates, including derivatives like this compound, exhibit significant antifungal properties. For instance, compounds within this class have been shown to inhibit the growth of various fungal strains by disrupting cell membrane integrity and interfering with cellular processes. The mechanism often involves the inhibition of key enzymes responsible for cell wall synthesis, leading to cell lysis .

Anticancer Properties

In vitro studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been reported to induce apoptosis in HeLa cells through mechanisms involving cell cycle arrest at the S and G2 phases. Flow cytometry analyses revealed increased apoptotic ratios in treated cells compared to controls, suggesting that this compound may serve as a promising candidate for further development in cancer therapeutics .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : The compound acts as an inhibitor of various enzymes, including serine proteases and rennin. This inhibition disrupts critical biological pathways necessary for microbial growth and cancer cell proliferation .
  • Cell Cycle Disruption : Studies indicate that the compound can arrest the cell cycle at specific checkpoints, leading to increased apoptosis. This is particularly relevant in cancer therapy where controlling cell division is crucial .
  • Membrane Permeabilization : The phosphonate structure may also contribute to alterations in membrane permeability, enhancing the uptake of other therapeutic agents or leading to cell death through necrosis .

Study 1: Antifungal Efficacy

A comparative study assessed the antifungal efficacy of this compound against common fungal pathogens. The results indicated that this compound exhibited MIC values comparable to established antifungal agents like griseofulvin, showcasing its potential as an effective treatment option .

Study 2: Cytotoxicity in Cancer Cells

In a detailed investigation into its anticancer properties, this compound was tested against multiple cancer cell lines. The findings revealed that at specific concentrations, the compound induced significant cytotoxicity and apoptosis while maintaining low cytotoxicity towards normal cells. This selectivity enhances its appeal as a therapeutic candidate for targeted cancer therapies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.